molecular formula C18H22N4O2S B2671648 N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide CAS No. 955610-88-5

N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide

Cat. No.: B2671648
CAS No.: 955610-88-5
M. Wt: 358.46
InChI Key: PUPMFUTWULQPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinolinyl ethanediamide derivative featuring a 1-ethyl-1,2,3,4-tetrahydroquinoline core linked via an ethyl chain to an oxalamide group, which is further substituted with a 1,3-thiazol-2-yl moiety. The ethyl group on the tetrahydroquinoline and the thiazole ring are critical for modulating lipophilicity and electronic properties, influencing bioavailability and target binding .

Properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-2-22-10-3-4-14-12-13(5-6-15(14)22)7-8-19-16(23)17(24)21-18-20-9-11-25-18/h5-6,9,11-12H,2-4,7-8,10H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPMFUTWULQPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiazole intermediates, followed by their coupling through an amidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and yield. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline and thiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The quinoline and thiazole moieties are known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural homology with several ethanediamide and acetamide derivatives. Below is a comparative analysis:

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Biological Activity Source
N'-[2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide (Target) R1: Ethyl; R2: Ethyl chain; R3: Thiazol-2-yl ~428.5 (calculated) Hypothesized enzyme inhibition N/A
N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) R1: Methyl; R2: Ethyl chain; R3: Benzodioxol-5-yl ~435.5 (calculated) Falcipain inhibition (antimalarial)
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide R1: Methyl; R2: Pyrrolidinyl-ethyl; R3: CF3-Ph ~503.5 (calculated) Unreported; likely enhanced lipophilicity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide backbone; R3: Thiazol-2-yl 287.16 Structural mimic of benzylpenicillin

Substituent Effects on Activity

  • Pyrrolidinyl substitution () introduces a secondary amine, which may improve solubility or confer conformational rigidity .
  • Ethanediamide vs. Acetamide Backbone:

    • The oxalamide group in the target compound allows for dual hydrogen bonding, enhancing interactions with enzyme active sites compared to the single amide in acetamide derivatives .

Biological Activity

N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a tetrahydroquinoline moiety linked to a thiazole ring through an ethylenediamine spacer. This unique configuration may contribute to its biological properties.

Antitumor Activity

Research indicates that compounds featuring tetrahydroquinoline structures often exhibit significant antitumor effects. A study demonstrated that similar derivatives inhibited cell proliferation in various cancer cell lines through the induction of apoptosis and cell cycle arrest. The proposed mechanism involves the modulation of signaling pathways associated with cell growth and survival.

Antimicrobial Properties

The thiazole group in the compound is known for its antimicrobial activities. Compounds containing thiazole rings have been reported to exhibit antibacterial and antifungal properties. In vitro studies suggest that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Preliminary studies suggest that this compound might offer neuroprotective benefits. The tetrahydroquinoline structure is often associated with neuroactive properties. Animal models have shown that similar compounds can protect against neurodegeneration by reducing oxidative stress and inflammation.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It may interact with various receptors in the body, influencing pathways related to cell survival and apoptosis.

Case Studies

StudyFindings
Antitumor Activity in Breast Cancer Cells The compound showed a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies indicated apoptosis via caspase activation.
Antimicrobial Screening Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Neuroprotection in Rodent Models Reduced markers of oxidative stress and inflammation in models of induced neurodegeneration after treatment with the compound at 20 mg/kg body weight.

Q & A

Q. What are the optimal synthetic routes for N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide?

  • Methodological Answer : Synthesis typically involves multi-step routes, starting with the preparation of the tetrahydroquinoline and thiazole moieties. Key steps include:
  • Coupling reactions : Amide bond formation between the tetrahydroquinoline-ethylamine intermediate and the thiazole-ethanediamide fragment under anhydrous conditions (e.g., using EDCI/HOBt as coupling agents) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) at 0–25°C improve yield by minimizing side reactions .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can the compound’s structure be rigorously characterized?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity, with emphasis on distinguishing ethyl-tetrahydroquinoline protons (δ 1.2–1.4 ppm) and thiazole protons (δ 7.2–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated vs. observed) .
  • HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

Q. What preliminary biological screening models are suitable for this compound?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition (e.g., kinase or protease targets) via fluorescence-based assays .
  • Cytotoxicity screening (IC₅₀) in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
  • In silico docking : Predict binding affinity to receptors (e.g., using AutoDock Vina) based on the tetrahydroquinoline-thiazole scaffold .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure solubility (shake-flask method) and logP (HPLC-based) to assess bioavailability discrepancies .
  • Metabolite identification : Use LC-MS/MS to detect hepatic metabolites (e.g., cytochrome P450-mediated oxidation of the ethyl group) .
  • Dose optimization : Conduct dose-response studies in rodent models, adjusting for species-specific metabolic differences .

Q. What strategies optimize reaction yields while minimizing byproducts?

  • Methodological Answer :
  • Design of Experiments (DOE) : Vary solvent (DMF vs. THF), temperature (0°C vs. RT), and catalyst (e.g., DMAP vs. no catalyst) to identify optimal conditions .
  • In-line monitoring : Use FTIR or ReactIR to track amide bond formation and halt reactions at >90% conversion .
  • Byproduct analysis : Isolate side products (e.g., dimerization adducts) via preparative TLC and characterize via NMR to refine reaction pathways .

Q. How can computational modeling guide SAR studies for this compound?

  • Methodological Answer :
  • Molecular dynamics simulations : Analyze conformational stability of the ethanediamide linker in aqueous environments (AMBER force field) .
  • QSAR modeling : Corrogate substituent effects (e.g., ethyl vs. methyl on tetrahydroquinoline) with bioactivity using descriptors like Hammett σ values .
  • Fragment-based design : Replace thiazole with triazole (see ) and predict affinity changes via free-energy perturbation (FEP) .

Key Recommendations for Researchers

  • Prioritize orthogonal purification methods (e.g., HPLC + recrystallization) to address synthetic impurities .
  • Leverage hybrid computational-experimental workflows to accelerate SAR exploration .
  • Standardize bioassays (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.